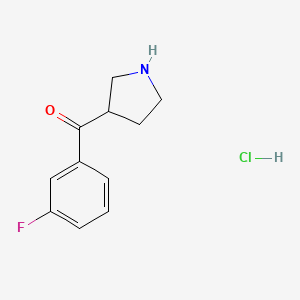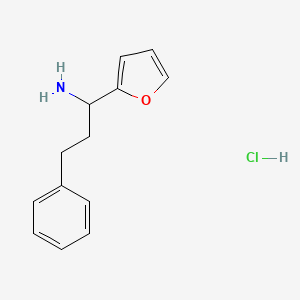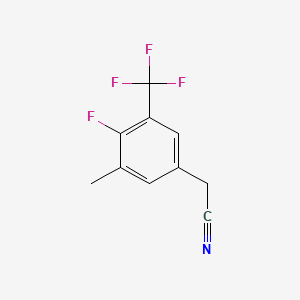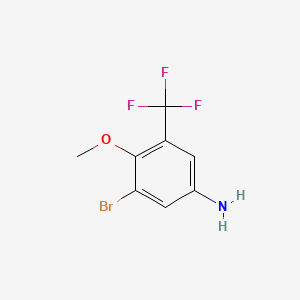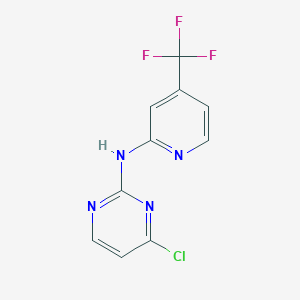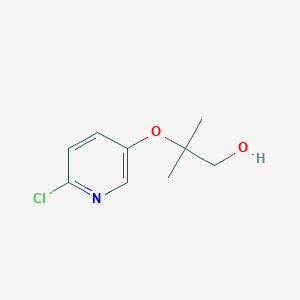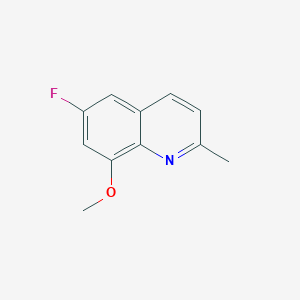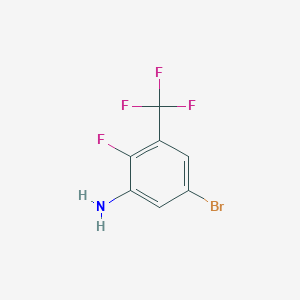
5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline can be achieved from 4-BROMO-2-NITRO-1-(TRIFLUOROMETHYL)BENZENE . Another method involves using 4-bromo-2-trifluro toluidine as a raw material, which is then acetylated, nitrated, deacetylated, deaminated, and reduced .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is C7H4BrF4N. The average mass is 240.020 Da .Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
A study by Revathi et al. (2017) focused on the vibrational analysis of closely related aniline derivatives, indicating their potential use in Non-Linear Optical (NLO) materials. This research highlights the electron-donating and withdrawing effects on the aniline structure and explores substituent positions' impact on vibrational spectra, which could be relevant to understanding and developing new materials with specific optical properties (Revathi et al., 2017).
Catalysis and Organic Synthesis
Wu et al. (2021) demonstrated the use of a related compound as a monodentate transient directing group to enable Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This method facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).
Coordination Chemistry and Biological Activity
Kasumov et al. (2016) synthesized Cu(II) and Pd(II) complexes based on F, CF3-substituted anilines, including derivatives like "5-Bromo-2-fluoro-3-(trifluoromethyl)aniline." These complexes were characterized and evaluated for their antiproliferative activity, indicating the role of such compounds in developing potential therapeutic agents (Kasumov et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBGORDRGFFDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



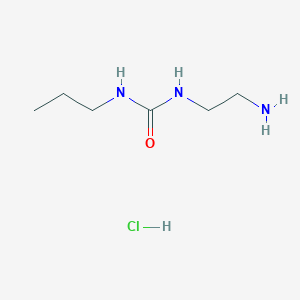
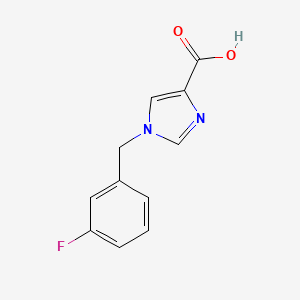
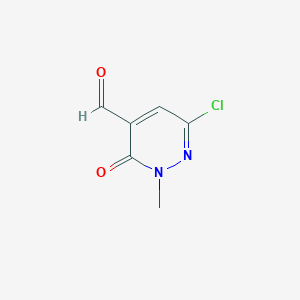
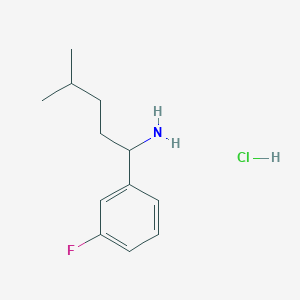
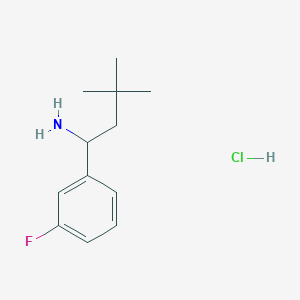
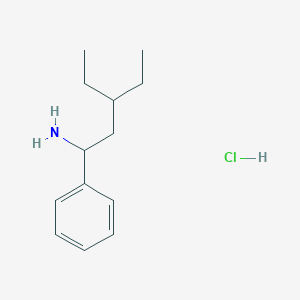
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
